molecular formula C10H8O4 B2616863 5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid CAS No. 82039-84-7

5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid

Cat. No.: B2616863
CAS No.: 82039-84-7
M. Wt: 192.17
InChI Key: PMQFCQKIRJLFAS-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid is a benzofuran derivative known for its unique structural features and diverse biological activities. Benzofuran compounds are widely found in natural products and synthetic compounds, making them significant in various fields such as medicinal chemistry, pharmacology, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs transition-metal catalysis for the cyclization of aryl acetylenes . This method is favored due to its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities or different physicochemical properties .

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid stands out due to its specific hydroxyl and carboxylic acid functional groups, which confer unique biological activities and chemical reactivity. These features make it a valuable compound for developing new therapeutic agents and materials .

Properties

IUPAC Name

5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-5-9(10(12)13)7-4-6(11)2-3-8(7)14-5/h2-4,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQFCQKIRJLFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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